

# Prohydrojasmon racemate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Prohydrojasmon Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **prohydrojasmon racemate**, a synthetic plant growth regulator with significant applications in agriculture and plant science research. The document details its chemical properties, mechanism of action through the Jasmonic Acid signaling pathway, and experimental protocols for its synthesis, application, and analysis.

## **Core Chemical and Physical Properties**

**Prohydrojasmon racemate**, also known as propyl dihydrojasmonate (PDJ), is a functional analogue of the plant hormone Jasmonic Acid (JA).[1][2] Its CAS Registry Number is 158474-72-7.[1][3][4]

## **Quantitative Data Summary**

The key chemical and physical properties of **prohydrojasmon racemate** are summarized in the table below for easy reference.



Property	Value	Source(s)
CAS Number	158474-72-7	[1][3][4]
Molecular Formula	C15H26O3	[3][4][5][6]
Molecular Weight	254.37 g/mol	[2][4][5][6]
Appearance	Colorless to pale yellow oily liquid	[7]
Solubility	Insoluble in water; Soluble in organic solvents such as DMSO, methanol, and ethanol.	[2][4][7]
Storage Stability	Stable at room temperature.  For long-term storage as a stock solution, -20°C for up to one month or -80°C for up to six months is recommended.	[1][7]

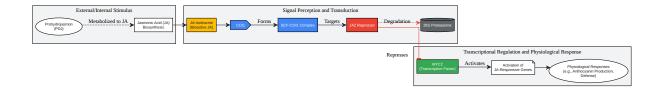
# Mechanism of Action: The Jasmonic Acid Signaling Pathway

**Prohydrojasmon racemate** exerts its biological effects by mimicking the action of jasmonic acid, a key signaling molecule in plants involved in growth regulation and defense responses. [2] Upon introduction to the plant, prohydrojasmon is metabolized to jasmonic acid, which then activates the JA signaling pathway.[7] This pathway is crucial for processes such as fruit ripening, coloration, and the induction of defense mechanisms against herbivores and pathogens.[5][7]

The core of the JA signaling pathway involves the interaction of three main components: the F-box protein CORONATINE INSENSITIVE1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of JA, JAZ proteins bind to and inhibit MYC2, preventing the transcription of JA-responsive genes. When JA levels increase (or upon application of prohydrojasmon), JA-isoleucine (the bioactive form) binds to COI1, which then targets the JAZ repressors for degradation by the 26S proteasome. This degradation



releases MYC2, allowing it to activate the expression of downstream genes responsible for the observed physiological effects.



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Jasmonic Acid (JA) Signaling Pathway

# Experimental Protocols Synthesis of Prohydrojasmon Racemate (Propyl Dihydrojasmonate)

The synthesis of **prohydrojasmon racemate** can be achieved through the transesterification of methyl dihydrojasmonate. The following is a general protocol based on publicly available patent literature.

#### Materials:

- Methyl dihydrojasmonate
- · Lithium hydroxide or Sodium hydroxide
- · n-Propyl ether or Toluene



- Water
- Ethyl acetate or Dichloromethane
- Hydrochloric acid (if using NaOH)
- Anhydrous sodium sulfate (or other drying agent)

#### Procedure:

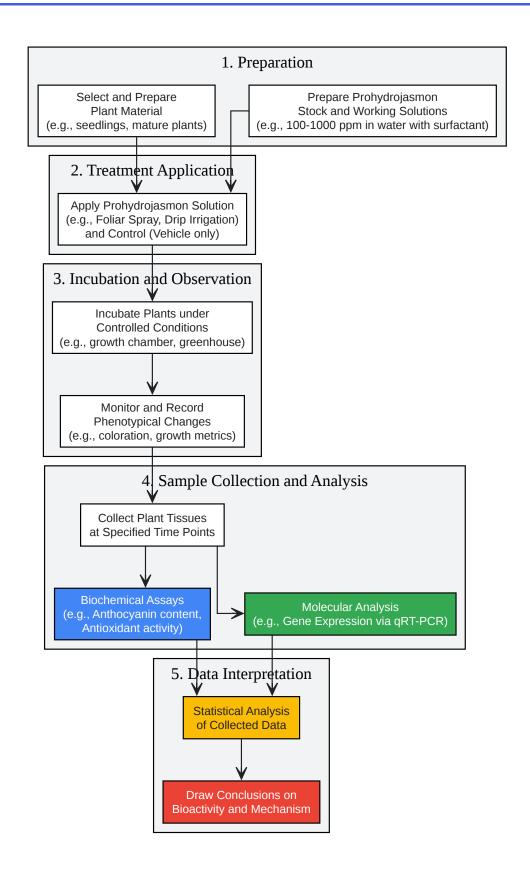
- Saponification: In a reaction vessel, combine methyl dihydrojasmonate, a base (e.g., lithium hydroxide or sodium hydroxide), a solvent (e.g., n-propyl ether), and water.
- Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours. The
  progress of the reaction should be monitored using a suitable analytical technique such as
  thin-layer chromatography (TLC) or liquid chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Acidification (if necessary): If sodium hydroxide was used, carefully add hydrochloric acid to adjust the pH of the aqueous layer to 2-3.
- Extraction: Add an organic solvent such as ethyl acetate or dichloromethane to the reaction mixture and perform a liquid-liquid extraction to separate the dihydrojasmonic acid into the organic phase.
- Drying: Dry the organic layer over a drying agent like anhydrous sodium sulfate and then filter.
- Esterification: The resulting dihydrojasmonic acid can then be esterified with n-propanol in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, typically under reflux with removal of water.
- Purification: The crude **prohydrojasmon racemate** is then purified, for example, by reduced pressure distillation, to yield the final product.



# General Experimental Workflow for Plant Bioactivity Assessment

The following workflow outlines a typical experiment to assess the bioactivity of **prohydrojasmon racemate** on plants.





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Typical Experimental Workflow for Bioactivity Assessment



## **Analytical Methodologies**

The quantification of **prohydrojasmon racemate** and the analysis of its effects in biological matrices typically employ chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of **prohydrojasmon racemate** can be developed based on methods for similar compounds.

- Column: A reverse-phase column, such as a C18 column, is suitable.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an
  organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength (e.g., around 210-230 nm) or Mass
   Spectrometry (LC-MS) for higher sensitivity and specificity.
- Sample Preparation: For plant tissues, a solvent extraction (e.g., with methanol or ethyl acetate) followed by solid-phase extraction (SPE) for cleanup may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful technique for the analysis of volatile and semi-volatile compounds like **prohydrojasmon racemate**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: Splitless or split injection depending on the concentration.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature gradient starting from a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 250-280°C) to ensure good separation.
- Ionization: Electron Ionization (EI) is commonly used.



 Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

This guide provides foundational knowledge for researchers and professionals working with **prohydrojasmon racemate**. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [Prohydrojasmon racemate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013459#prohydrojasmon-racemate-cas-number-and-chemical-properties]

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